![molecular formula C27H40N2O B15083457 N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide](/img/structure/B15083457.png)
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide is a compound that belongs to the class of fatty acid amides It is derived from the condensation of naphthalen-1-ylmethylideneamine and hexadecanamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide typically involves the reaction of naphthalen-1-ylmethylideneamine with hexadecanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as chloroform or methanol, and may require heating to facilitate the reaction . The product is then purified through crystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amides. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and infections.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Mecanismo De Acción
The mechanism of action of N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a role in regulating inflammation and metabolism. It may also interact with other receptors and enzymes involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Palmitamide: A fatty acid amide with similar structural features.
Hexadecanamide: Another fatty acid amide with comparable properties.
Naphthalen-1-ylmethylideneamine: A precursor used in the synthesis of N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide
Uniqueness
This compound is unique due to its specific combination of naphthalen-1-ylmethylideneamine and hexadecanamide moieties, which confer distinct chemical and biological properties. Its ability to activate PPAR-α and its potential therapeutic applications make it a compound of interest in various research fields .
Propiedades
Fórmula molecular |
C27H40N2O |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide |
InChI |
InChI=1S/C27H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-27(30)29-28-23-25-20-17-19-24-18-15-16-21-26(24)25/h15-21,23H,2-14,22H2,1H3,(H,29,30)/b28-23+ |
Clave InChI |
DDNASCIYTHOEDL-WEMUOSSPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


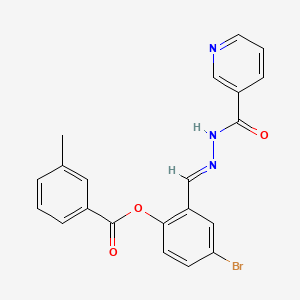
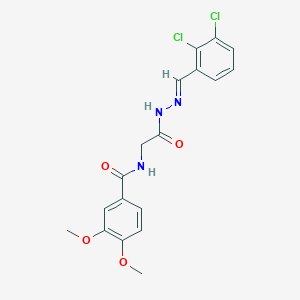
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083395.png)


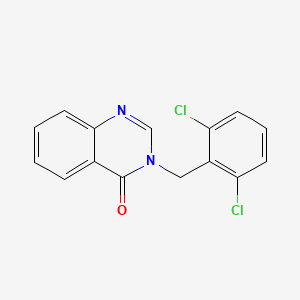
![N'-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083425.png)
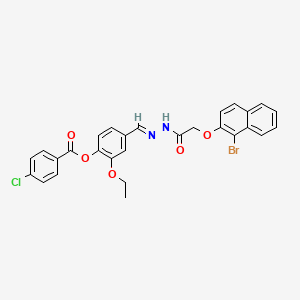
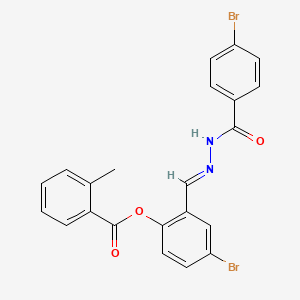
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083450.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B15083456.png)
![Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083458.png)


